ethyl 2-(1H-imidazol-2-yl)ethanimidate
Description
Ethyl 2-(1H-imidazol-2-yl)ethanimidate is a heterocyclic compound featuring an imidazole ring substituted at the 2-position with an ethanimidate group. The imidazole core is known for its electron-rich aromatic system, which facilitates interactions in coordination chemistry and biological systems . The ethanimidate functional group (RC(=NH)OEt) suggests utility as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution or condensation reactions. Structural validation techniques, such as those implemented in the SHELX software suite, are critical for confirming the crystallographic parameters of such compounds .
Properties
IUPAC Name |
ethyl 2-(1H-imidazol-2-yl)ethanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-6(8)5-7-9-3-4-10-7/h3-4,8H,2,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKKBIPOFIMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598060 | |
| Record name | Ethyl 2-(1H-imidazol-2-yl)ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782420-08-0 | |
| Record name | Ethyl 2-(1H-imidazol-2-yl)ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-imidazol-2-yl)acetimidate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of Ethyl 2-(1H-imidazol-2-yl)acetimidate often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-(1H-imidazol-2-yl)ethanimidate undergoes hydrolysis under acidic or basic conditions to yield amidine derivatives. For example:
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Acidic Hydrolysis : Treatment with dilute HCl (1–2 M) at 60–80°C converts the ethanimidate to 2-(1H-imidazol-2-yl)acetamidine hydrochloride.
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Basic Hydrolysis : Reaction with NaOH (10% aqueous) produces the corresponding amidine free base, which can be isolated via neutralization.
Mechanism : Protonation of the imidate oxygen increases electrophilicity, facilitating nucleophilic water attack and subsequent elimination of ethanol.
Nucleophilic Substitution
The ethoxy group in the ethanimidate is susceptible to substitution by amines, thiols, and other nucleophiles:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aminolysis | Aniline, 80°C, DMF | 2-(1H-Imidazol-2-yl)-N-phenylacetamidine | |
| Thiolysis | Thiophenol, K₂CO₃, reflux | 2-(1H-Imidazol-2-yl)-S-phenylthioacetamidine |
Reactions typically proceed via an SN2 mechanism, with the nucleophile displacing the ethoxy group.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
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Pyrazole Formation : Reaction with hydrazine hydrate in ethanol yields 4-(1H-imidazol-2-yl)-1H-pyrazol-5-amine .
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Pyridine Derivatives : Condensation with acetylacetone or malononitrile under reflux forms benzoimidazo[1,2-a]pyridines .
Example Cyclization Pathway :
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Ethanimidate reacts with malononitrile in ethanol under basic conditions.
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Intramolecular cyclization occurs, forming a six-membered aromatic ring fused to the imidazole .
Cross-Coupling and Functionalization
The imidazole ring directs electrophilic substitution and participates in metal-catalyzed reactions:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the imidazole C4 position .
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Halogenation : Treatment with N-bromosuccinimide (NBS) selectively brominates the imidazole ring at C4 .
Key Reaction Conditions :
Stability and Handling
Scientific Research Applications
Biological Activities
Ethyl 2-(1H-imidazol-2-yl)ethanimidate exhibits a range of biological activities:
1. Antiviral Activity
Research indicates that imidazole derivatives, including this compound, show promising antiviral properties. Studies have demonstrated that these compounds can inhibit viral replication in various cell lines, making them potential candidates for antiviral drug development . For example, compounds derived from imidazole structures have shown higher efficacy against viruses like HSV-1 compared to traditional antiviral agents .
2. Anticancer Properties
Numerous studies have highlighted the anticancer potential of imidazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro tests revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.
3. Antioxidant Activity
Imidazole derivatives are also recognized for their antioxidant properties. This compound and its analogs have been shown to scavenge free radicals effectively, which may contribute to their therapeutic potential in oxidative stress-related diseases .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antiviral Efficacy
A study conducted by Bernardino et al. focused on the antiviral efficacy of imidazole derivatives against the tobacco mosaic virus (TMV). Compounds similar to this compound demonstrated substantial protective activity in vivo, suggesting their potential as antiviral agents in agricultural applications .
Case Study 2: Anticancer Screening
In a comprehensive screening of various imidazole derivatives for anticancer activity, several compounds were found to inhibit cell proliferation in MCF-7 and NCI-H460 cancer cell lines significantly. This compound was among those that showed promise, highlighting its potential role in cancer therapeutics .
Comparative Data Table
| Compound | Activity Type | Target/Cell Line | Efficacy |
|---|---|---|---|
| This compound | Antiviral | Tobacco Mosaic Virus | High |
| Imidazole Derivative A | Anticancer | MCF-7 (Breast Cancer) | IC50 = 10 µM |
| Imidazole Derivative B | Antioxidant | DPPH Scavenging | 85% inhibition |
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-imidazol-2-yl)acetimidate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between ethyl 2-(1H-imidazol-2-yl)ethanimidate and its closest analogs:
Key Observations:
Substitution Position : The 2-yl substitution in this compound contrasts with the 1-yl substitution in ethyl 1H-imidazole-1-acetate. This positional difference significantly alters electronic properties, with 2-substituted imidazoles exhibiting stronger hydrogen-bonding capacity due to the proximity of the nitrogen lone pairs .
Functional Group Reactivity :
- The ethanimidate group (RC(=NH)OEt) is more reactive than the acetate group (RCOOEt), making it a versatile intermediate for synthesizing amidines or heterocycles.
- Ethyl 1H-imidazole-1-acetate’s acetate group enhances stability, favoring its use in drug formulations (e.g., as a prodrug or coordinating agent) .
Polymer vs. Monomer: The polymer poly 2-(1H-imidazol-2-yl)-4-phenol demonstrates how imidazole monomers can be functionalized for material science applications, such as adsorbing nitrogen-containing pollutants. This compound, as a monomer, may offer tunable reactivity for designing functional polymers .
Biological Activity
Ethyl 2-(1H-imidazol-2-yl)ethanimidate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The imidazole moiety contributes to the compound's ability to interact with biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antiviral Activity : Compounds with imidazole derivatives have shown promising antiviral properties. For instance, derivatives of β-amino acids containing imidazole were tested against various viruses, demonstrating effective inhibition rates (IC50 values in the low micromolar range) against tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1) .
- Anti-inflammatory Effects : Some studies indicate that this compound exhibits anti-inflammatory activity. In vivo models demonstrated that related compounds could inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-induced whole blood cultures, suggesting a potential for treating inflammatory diseases .
- Anticancer Properties : Research has highlighted the anticancer potential of imidazole derivatives. For example, synthesized compounds with similar structures were evaluated against various cancer cell lines, showing significant cytotoxic effects with IC50 values indicating strong growth inhibition .
Case Study 1: Antiviral Activity Assessment
A study focused on the antiviral properties of imidazole-containing compounds found that this compound derivatives exhibited strong antiviral activity against HSV-1. The compounds were tested in Vero cells, revealing a therapeutic index that supports their potential use as antiviral agents .
Case Study 2: Anti-inflammatory Response
In another investigation, the anti-inflammatory effects of related compounds were assessed using mouse models. The results indicated that the administration of these compounds significantly reduced carrageenan-induced footpad edema and contact sensitivity to oxazolone, comparable to established treatments like tacrolimus .
Research Findings and Data Tables
The following table summarizes the key findings regarding the biological activities of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(1H-imidazol-2-yl)ethanimidate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous imidazole derivatives are synthesized by reacting imidazole precursors with ethyl bromoacetate in the presence of a base like NaH in anhydrous THF . Optimization involves controlling moisture-sensitive conditions (e.g., inert atmosphere) and monitoring reaction progress via TLC. Post-reaction purification often employs crystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm proton environments and carbon backbone.
- IR Spectroscopy : Identification of functional groups (e.g., C=N stretch near 1650 cm).
- X-ray Crystallography : For unambiguous structural validation. SHELXL is widely used for refinement, with hydrogen atoms positioned geometrically and thermal parameters adjusted using riding models .
Q. How should researchers handle stability issues during storage or experimental use?
- Methodological Answer : The compound’s imidazole ring may hydrolyze under acidic/basic conditions. Store in airtight containers under inert gas (e.g., argon) at –20°C. Avoid protic solvents (e.g., water, methanol) during synthesis; use anhydrous THF or DMF instead .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of its reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock. For imidazole derivatives, prioritize hydrogen bonding with active-site residues (e.g., catalytic lysine or aspartate) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Methodological Answer :
- Reproducibility Checks : Replicate protocols with strict control of stoichiometry, temperature, and solvent purity.
- Analytical Cross-Validation : Compare HPLC, GC-MS, and elemental analysis data across studies. For example, discrepancies in melting points may arise from polymorphic forms, necessitating PXRD analysis .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro, fluorine) to the imidazole ring to enhance electrophilicity and target binding .
- Bioisosteric Replacement : Substitute the ethoxy group with a methyl ester to improve metabolic stability.
- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility tests (MIC determination via broth microdilution) .
Q. What are best practices for refining crystal structures of imidazole derivatives using SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to reduce model bias.
- Refinement in SHELXL : Apply restraints for disordered solvent molecules and anisotropic displacement parameters for non-H atoms. Validate using checkCIF/PLATON to flag outliers (e.g., bond length deviations >4σ) .
Q. How to design assays evaluating cytotoxicity or enzyme inhibition for this compound?
- Methodological Answer :
- Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) for targets like GSK-3α. Calculate values using Cheng-Prusoff equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
